molecular formula C6H9N3 B087802 2,5-Dimethylpyrimidin-4-amine CAS No. 12240-04-9

2,5-Dimethylpyrimidin-4-amine

Cat. No. B087802
CAS RN: 12240-04-9
M. Wt: 123.16 g/mol
InChI Key: UXKNAXNFIYFMIB-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidin-4-amine is a heterocyclic organic compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

2,5-Dimethylpyrimidin-4-amine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been studied for its potential use as an antifungal and antibacterial agent.

Mechanism Of Action

The mechanism of action of 2,5-Dimethylpyrimidin-4-amine is not well understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

Studies have shown that 2,5-Dimethylpyrimidin-4-amine can induce apoptosis in cancer cells, suggesting that it may be a promising candidate for the development of new anticancer drugs. Additionally, it has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-Dimethylpyrimidin-4-amine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. One limitation of using this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2,5-Dimethylpyrimidin-4-amine. One area of interest is the development of new anticancer drugs based on this compound. Additionally, further research is needed to better understand its mechanism of action and to identify potential targets for drug development. Finally, there is potential for the use of 2,5-Dimethylpyrimidin-4-amine in material science, for example, as a precursor for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of 2,5-Dimethylpyrimidin-4-amine involves several steps, starting with the reaction of 2,5-dimethylpyrimidine with chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with ammonia to produce the desired product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

2,5-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKNAXNFIYFMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332201
Record name 2,5-DIMETHYLPYRIMIDIN-4-AMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrimidin-4-amine

CAS RN

73-70-1, 12240-04-9
Record name 2,5-Dimethyl-4-pyrimidinamine
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Record name 2,5-Dimethylpyrimidin-4-amine
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Record name 2,5-DIMETHYLPYRIMIDIN-4-AMINE
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Record name C.I. Direct Violet 48:1
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Record name 2,5-DIMETHYLPYRIMIDIN-4-AMINE
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